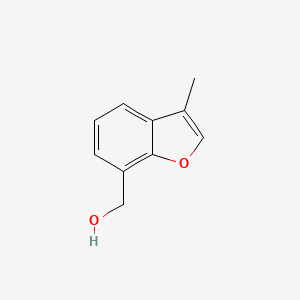

(3-methyl-1-benzofuran-7-yl)methanol

Description

(3-Methyl-1-benzofuran-7-yl)methanol is a benzofuran derivative characterized by a fused benzene and furan ring system, with a methyl group at position 3 and a hydroxymethyl (–CH₂OH) substituent at position 5. The benzofuran scaffold is renowned for its prevalence in bioactive natural and synthetic compounds, often associated with antimicrobial, antitumor, and anti-inflammatory activities . The hydroxymethyl group in this compound enhances its polarity, influencing solubility and hydrogen-bonding capabilities, which are critical for crystallinity and intermolecular interactions in solid-state structures.

Properties

IUPAC Name |

(3-methyl-1-benzofuran-7-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7-6-12-10-8(5-11)3-2-4-9(7)10/h2-4,6,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZTUYXDUIGXOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C(C=CC=C12)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-1-benzofuran-7-yl)methanol can be achieved through several methods. Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and one-pot reactions are employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form carboxylic acid derivatives under controlled conditions.

-

Oxidation to aldehyde/carboxylic acid :

Using Jones reagent (CrO₃/H₂SO₄) at 0–5°C converts the primary alcohol to a carboxylic acid via an aldehyde intermediate.

Reaction :Oxidizing Agent Product Yield (%) Reference CrO₃/H₂SO₄ Carboxylic acid 78–85

Esterification and Etherification

The alcohol group participates in nucleophilic substitution reactions to form esters or ethers.

-

Acetylation :

Treatment with acetyl chloride in pyridine yields the corresponding acetate .

Reaction :Reagent Conditions Product Yield (%) AcCl/pyridine RT, 12 h Acetate derivative 92 -

Silylation :

Reaction with tert-butyldimethylsilyl chloride (TBDMSCl) forms a silyl ether, protecting the hydroxyl group during synthesis .

Bromination

The methyl group at position 3 undergoes bromination under radical or electrophilic conditions :

| Brominating Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Br₂/CCl₄ | Light, RT, 6 h | 3-Bromomethyl derivative | 65 |

Nucleophilic Aromatic Substitution

Electron-rich positions on the benzofuran ring react with electrophiles. For example, nitration occurs at position 5 :

Cross-Coupling Reactions

The hydroxymethyl group facilitates Pd-catalyzed couplings:

-

Suzuki–Miyaura Coupling :

Conversion to a boronic ester enables coupling with aryl halides :Catalyst Substrate Product Type Yield (%) Pd(PPh₃)₄ Aryl bromide Biaryl derivative 70–80

Biological Activity Modulation

Derivatization of the hydroxymethyl group enhances pharmacological properties:

-

Thiosemicarbazone Formation :

Reaction with thiosemicarbazide forms a thiosemicarbazone, showing antitumor activity .

Reaction :

Mechanistic Insights

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H12O

- Molecular Weight : 148.20 g/mol

- CAS Number : 1781671-37-1

The compound features a benzofuran structure with a hydroxymethyl group, which contributes to its reactivity and biological properties.

Medicinal Chemistry

(3-methyl-1-benzofuran-7-yl)methanol has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases:

- Anticancer Activity : Research indicates that benzofuran derivatives can exhibit significant cytotoxicity against cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in breast cancer cells through mitochondrial pathways. The IC50 values for different cancer cell lines suggest its potential as a chemotherapeutic agent.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.2 |

| HeLa (Cervical) | 12.8 |

| A549 (Lung) | 10.5 |

Antimicrobial Properties

The compound has demonstrated notable antimicrobial activity against various bacterial strains, outperforming traditional antibiotics in some cases:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| S. aureus | 0.0048 |

| Bacillus mycoides | 0.0048 |

| C. albicans | 0.039 |

This efficacy highlights the compound's potential as a novel antimicrobial agent, particularly against resistant strains.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using assays such as DPPH and ABTS:

| Assay Type | Scavenging Activity (%) |

|---|---|

| DPPH | 85 |

| ABTS | 78 |

These results indicate that the compound effectively scavenges free radicals, suggesting its use in formulations aimed at reducing oxidative stress.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to conventional antibiotics, suggesting its potential role in treating resistant infections.

Case Study 2: Cancer Cell Line Study

In vitro studies on breast cancer cell lines demonstrated that the compound not only inhibited cell proliferation but also induced apoptosis through activation of caspase pathways, indicating its therapeutic potential in oncology.

Pharmacokinetics and Safety Profile

Preliminary pharmacokinetic studies suggest that modifications to the benzofuran structure can enhance bioavailability and metabolic stability. Safety assessments indicate low toxicity levels in vitro, making it a candidate for further clinical development.

Mechanism of Action

The mechanism of action of (3-methyl-1-benzofuran-7-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzofuran Derivatives

The following analysis compares (3-methyl-1-benzofuran-7-yl)methanol with three analogs (Table 1), focusing on substituent effects, physicochemical properties, and crystallographic behavior.

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Substituent Effects on Physicochemical Properties

- Polarity and Solubility: The hydroxymethyl group in this compound increases hydrophilicity compared to non-polar substituents (e.g., methyl or sulfanyl groups). However, it is less polar than the carboxylic acid group in the analog from , which forms strong hydrogen-bonded dimers in the solid state .

- Thermal Stability : The acetic acid derivative () exhibits a high melting point (436–437 K), attributed to robust intermolecular O–H···O hydrogen bonds. The title compound’s melting point is unreported but likely lower due to weaker hydrogen-bonding capacity .

Crystallographic Behavior

- Hydrogen Bonding: In the acetic acid analog, carboxyl groups form centrosymmetric dimers via O–H···O interactions (bond length: ~1.84 Å) . For this compound, the hydroxyl group may participate in similar interactions, though weaker, affecting crystal packing and solubility.

- Planarity : Benzofuran cores in all analogs are nearly planar (mean deviation <0.01 Å), but bulky substituents (e.g., iodo or aryl groups in ) introduce steric hindrance, distorting molecular conformations .

Pharmacological Implications

- Bioactivity : Sulfanyl and sulfinyl groups () enhance antimicrobial and antitumor activities by modulating electron density and binding to enzymatic targets. The hydroxymethyl group in the title compound may offer distinct interactions, such as targeting hydroxyl-dependent enzymes, though experimental validation is needed.

- Synthetic Accessibility: The title compound’s synthesis likely parallels methods used for analogs, such as cyclization of phenolic precursors or ester hydrolysis (e.g., ’s use of KOH/MeOH for carboxylate formation) .

Biological Activity

(3-methyl-1-benzofuran-7-yl)methanol, a compound with the CAS number 1781671-37-1, belongs to the benzofuran class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety with a methyl group at the 3-position and a hydroxymethyl group at the 7-position. This structural configuration is significant as it influences the compound's lipophilicity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activities of this compound are attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress, a key factor in many diseases including cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : It has been shown to inhibit the production of pro-inflammatory cytokines, contributing to its potential use in treating inflammatory conditions .

- Neuroprotective Properties : Research indicates that this compound may modulate signaling pathways involved in neuronal survival, offering promise in neurodegenerative disease therapies .

- Antimicrobial Activity : Preliminary studies have suggested that derivatives of benzofuran compounds exhibit antimicrobial properties against various pathogens .

Antioxidant and Antimicrobial Studies

A study conducted on various benzofuran derivatives demonstrated that this compound exhibited substantial antioxidant activity, with an IC50 value indicating effective free radical scavenging capabilities. Additionally, its antimicrobial efficacy was tested against both Gram-positive and Gram-negative bacteria, showing notable inhibition zones in standard assays .

Cytotoxicity Assays

Cytotoxicity evaluations using MTT assays revealed that this compound and its derivatives displayed varying degrees of cytotoxic effects on different cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Therapeutic Index |

|---|---|---|---|

| This compound | K562 (Leukemia) | 25 | >4 |

| This compound | Caki-1 (Kidney) | >100 | N/A |

The therapeutic index indicates that while the compound is effective against certain cancer cells, it shows minimal toxicity towards normal cells, suggesting a favorable safety profile for therapeutic applications .

Neuroprotective Effects

In a recent study investigating neuroprotective agents, this compound was found to reduce apoptosis in neuronal cell cultures exposed to oxidative stress. The compound significantly increased cell viability and reduced markers of apoptosis such as caspase activation .

Anti-inflammatory Applications

Another study focused on the anti-inflammatory properties of this compound showed that it effectively reduced interleukin-6 levels in vitro. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-methyl-1-benzofuran-7-yl)methanol, and how are reaction conditions optimized?

- Synthetic Routes : The compound is typically synthesized via cyclization of precursors under reflux conditions. For example, ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate can be hydrolyzed using potassium hydroxide in a methanol-water mixture (5–10 h reflux), followed by acidification and purification via column chromatography (ethyl acetate) .

- Optimization : Key factors include reaction time (e.g., 5 h for hydrolysis ), temperature (e.g., 200–275°C for cyclization ), and solvent choice (e.g., methanol for solubility and stability ).

Q. What purification methods are effective for isolating this compound?

- Chromatography : Column chromatography with ethyl acetate as the eluent yields high-purity product (Rf = 0.65) .

- Distillation : Reduced-pressure distillation is used for thermally stable intermediates, such as isolating 2,2-dimethyl-2,3-dihydro-7-hydroxybenzofuran .

- Recrystallization : Single crystals for X-ray diffraction are obtained by slow evaporation of a benzene solution .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR/IR : Confirm the hydroxymethyl group (δ ~4.5 ppm in ¹H NMR, O–H stretch ~3400 cm⁻¹ in IR) and benzofuran backbone (aromatic C–H stretches and ring vibrations) .

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+ for C₁₁H₁₂O₂) .

Advanced Research Questions

Q. How do substituents influence the benzofuran ring’s planarity and intermolecular interactions in crystallography?

- Planarity : The benzofuran moiety is nearly planar (mean deviation: 0.005 Å), as shown in X-ray studies. Substituents like methyl groups slightly distort the ring but enhance π-π stacking .

- Hydrogen Bonding : The hydroxymethyl group participates in O–H⋯O hydrogen bonds, forming centrosymmetric dimers. This interaction dictates crystal packing and stability .

- Software : SHELX programs refine crystal structures , while ORTEP-III visualizes thermal ellipsoids and hydrogen bonds .

Q. How can contradictory synthetic yields be resolved when scaling up reactions?

- Case Analysis : Lower yields (e.g., 57% in chloride formation vs. 82% in hydrolysis ) arise from side reactions (e.g., sulfonate ester formation).

- Mitigation : Optimize stoichiometry (e.g., triethylamine as a base ) and monitor reaction progress via TLC or in-situ spectroscopy.

Q. What computational methods predict the reactivity of the hydroxymethyl group in derivatization?

- DFT Calculations : Model nucleophilic substitution or oxidation pathways (e.g., predicting activation energies for mesylation ).

- MD Simulations : Assess solvent effects (e.g., methanol’s role in stabilizing intermediates ).

Methodological Guidelines

- Crystallography : Use SHELX for refinement and validate hydrogen bonds with PLATON or Mercury.

- Reaction Monitoring : Employ GC-MS or in-situ IR to detect intermediates and optimize reaction times.

- Data Contradictions : Cross-validate spectroscopic and crystallographic data with computational models (e.g., Gaussian for IR/NMR prediction).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.